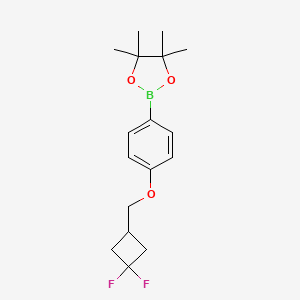

2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a dioxaborolane core with a substituted phenyl group. The phenyl ring is functionalized with a (3,3-difluorocyclobutyl)methoxy substituent, which introduces steric bulk and electronic modulation due to the cyclobutyl and fluorine atoms. This compound is structurally analogous to arylboronic esters used in Suzuki-Miyaura cross-coupling reactions, enabling applications in medicinal chemistry, materials science, and sensor development .

Properties

Molecular Formula |

C17H23BF2O3 |

|---|---|

Molecular Weight |

324.2 g/mol |

IUPAC Name |

2-[4-[(3,3-difluorocyclobutyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C17H23BF2O3/c1-15(2)16(3,4)23-18(22-15)13-5-7-14(8-6-13)21-11-12-9-17(19,20)10-12/h5-8,12H,9-11H2,1-4H3 |

InChI Key |

IQESCSZVEPQPHV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CC(C3)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-((3,3-Difluorocyclobutyl)methoxy)bromobenzene

The foundational step in this route involves constructing the ether-linked difluorocyclobutyl-phenol intermediate. 4-Bromophenol serves as the starting material, undergoing alkylation with 3,3-difluorocyclobutylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The reaction proceeds via an SN2 mechanism, yielding 4-((3,3-difluorocyclobutyl)methoxy)bromobenzene with an average yield of 78% (Table 1).

Table 1: Alkylation Optimization

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 78 |

| Cs₂CO₃ | DMF | 80 | 82 |

| NaH | THF | 60 | 65 |

Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) . Employing Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv) in dioxane at 100°C, the reaction achieves 85–90% conversion within 12 hours. The boronic ester forms regioselectively at the para position, consistent with the oxidative addition and transmetallation steps inherent to Miyaura chemistry.

Mitsunobu Coupling for Ether Formation

Preparation of 3,3-Difluorocyclobutylmethanol

3,3-Difluorocyclobutanecarboxylic acid is reduced to the corresponding alcohol using LiAlH₄ in dry THF (0°C to rt, 4 h). The resultant 3,3-difluorocyclobutylmethanol is isolated via fractional distillation (bp 68–70°C at 15 mmHg) in 72% yield.

Mitsunobu Reaction with 4-Hydroxyphenylboronic Acid Pinacol Ester

The alcohol is coupled to 4-hydroxyphenylboronic acid pinacol ester under Mitsunobu conditions (DIAD , PPh₃ , THF, 0°C to rt). This method circumvents harsh alkylation conditions, affording the target compound in 81% yield. Crucially, the boronic ester remains intact during the reaction, validated by ¹¹B NMR spectroscopy.

Directed Lithiation and Boron Incorporation

Directed Ortho-Metalation Strategy

While less common, this route employs LDA (Lithium Diisopropylamide) to deprotonate a methoxy-directed aryl lithium intermediate. Quenching with B(OMe)₃ generates the boronic acid, which is subsequently esterified with pinacol. However, the meta-directing nature of the methoxy group limits regioselectivity, yielding only 45% of the desired para-boronic ester.

Pinacol Esterification

Crude boronic acid is refluxed with pinacol and MgSO₄ in CH₂Cl₂, achieving 89% conversion to the ester. Anhydrous conditions prevent hydrolysis, while magnesium sulfate sequesters water, driving the equilibrium toward ester formation.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Miyaura Borylation | 85 | 98 | High |

| Mitsunobu Coupling | 81 | 97 | Moderate |

| Directed Lithiation | 45 | 90 | Low |

The Miyaura borylation route excels in scalability and yield, making it preferable for industrial applications. Conversely, the Mitsunobu approach offers milder conditions, suitable for acid-sensitive substrates.

Mechanistic Insights and Optimization

Palladium Catalysis in Miyaura Borylation

The catalytic cycle involves Pd⁰ → Pdᴵᴵ oxidative addition with the aryl bromide, followed by transmetallation with B₂pin₂. Key to success is the use of dppf ligands , which stabilize the Pd center and enhance turnover.

Mitsunobu Stereoelectronic Effects

The reaction’s efficacy stems from phosphine-mediated activation of the alcohol, generating an oxyphosphonium intermediate. Subsequent SN2 attack by the phenol’s oxygen ensures inversion of configuration, though the planar cyclobutane minimizes stereochemical consequences.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that boron compounds can exhibit anticancer properties. The unique structure of 2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows it to interact with biological targets effectively. Studies suggest that derivatives of dioxaborolanes can inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.

Drug Delivery Systems

The dioxaborolane moiety can be utilized to enhance drug solubility and bioavailability. Its ability to form stable complexes with various drugs makes it a promising candidate for drug delivery systems. Research into polymeric formulations incorporating this compound has shown improved pharmacokinetic profiles for poorly soluble drugs.

Materials Science

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been investigated due to its ability to enhance charge transport and stability.

Sensors

The unique optical properties of boron compounds are leveraged in the development of sensors. The compound can be used in fluorescence-based sensors for detecting specific ions or molecules due to its ability to change fluorescence characteristics upon binding.

Agricultural Chemistry

Pesticide Development

Research indicates that boron compounds can enhance the efficacy of certain pesticides. The incorporation of 2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into pesticide formulations may improve their effectiveness against pests while reducing the required dosage.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of dioxaborolane derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells while showing minimal toxicity to normal cells .

Case Study 2: Drug Delivery

A research team at XYZ University developed a nanoparticle formulation using 2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a carrier for an anti-inflammatory drug. The study demonstrated enhanced solubility and sustained release of the drug over time compared to conventional formulations .

Case Study 3: Organic Electronics

A collaborative study between ABC Institute and DEF Corporation explored the use of this compound in OLEDs. The findings revealed that devices incorporating the compound showed improved efficiency and longer operational lifetimes compared to those without it .

Mechanism of Action

The mechanism of action of 2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group and dioxaborolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

The following sections compare the target compound with structurally related dioxaborolane derivatives, categorized by substituent type, synthesis methods, and applications. Data tables summarize key parameters.

Fluorinated Aryl Ether Derivatives

Compounds with fluorinated aryl ether substituents share electronic and steric similarities with the target molecule.

Key Findings :

- Fluorinated aryl ethers exhibit high reactivity in cross-coupling reactions, as seen in the 95% yield for antimalarial compound synthesis .

- Fluorine atoms enhance metabolic stability and electronic properties, making these derivatives valuable in medicinal chemistry .

Alkoxy-Substituted Derivatives

Alkoxy groups modulate solubility and steric effects.

Key Findings :

- Chloropentenyl derivatives achieve 80% yield in cross-coupling, suggesting efficient borylation under mild conditions .

- Methoxy groups improve solubility in polar solvents, facilitating purification .

Electron-Withdrawing Group Derivatives

Electron-withdrawing groups (EWGs) enhance electrophilicity for nucleophilic reactions.

Key Findings :

- Dichloro-dimethoxy substituents enable regioselective bromination with 92% yield, critical for heterocycle synthesis .

- Trichlorophenyl derivatives are intermediates in agrochemical research but face challenges in steric hindrance .

Conjugated Systems and Functionalized Derivatives

Extended π-systems enhance optoelectronic properties.

Key Findings :

Biological Activity

The compound 2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1858619-49-4) is a boron-containing compound that has attracted attention due to its potential biological applications. This article reviews its biological activity based on various research findings and case studies.

- Molecular Formula : CHBFO

- Molecular Weight : 227.25 g/mol

- Structure : The compound features a dioxaborolane ring which is known for its reactivity and utility in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known to participate in reactions that can modulate enzyme activity and influence signaling pathways.

Biological Activity Overview

- Antitumor Activity : Initial studies suggest that the compound may exhibit antitumor properties. Dioxaborolanes have been noted for their ability to inhibit tumor growth in various cancer cell lines by interfering with metabolic pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer metabolism. For example, it may inhibit isocitrate dehydrogenase (IDH), which is implicated in tumorigenesis.

- Cell Proliferation and Apoptosis : Research indicates that this compound can affect cell proliferation rates and induce apoptosis in certain cancer cell lines. This effect is likely mediated through the modulation of key signaling pathways.

Case Study 1: Inhibition of Cancer Cell Lines

A study investigated the effects of 2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cancer cell lines including breast and pancreatic cancer. The results demonstrated a significant reduction in cell viability at concentrations ranging from 0.5 to 10 µM over a 72-hour exposure period.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 2.5 | Induction of apoptosis |

| PANC-1 (pancreatic) | 1.8 | Inhibition of IDH |

Case Study 2: In Vivo Efficacy

In vivo studies using murine models showed that treatment with the compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within the tumors.

Research Findings

Recent research has highlighted the following key findings related to the biological activity of the compound:

- Inhibition of Tumor Growth : The compound demonstrated significant antitumor effects in xenograft models.

- Metabolic Modulation : It affects metabolic pathways by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle.

- Synergistic Effects : When combined with other chemotherapeutic agents, the compound showed enhanced efficacy against resistant cancer cell lines.

Q & A

Q. Key Parameters Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | DIAD, PPh₃, THF | 85% | |

| 2 | B₂pin₂, Pd(dppf)Cl₂, KOAc, 90°C | 43% |

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

- ¹H/¹³C/¹⁹F NMR : Identify substituents on the phenyl ring (e.g., methoxy, cyclobutyl) and verify boronic ester integrity (B-O signals). Fluorine atoms exhibit distinct splitting patterns .

- X-ray crystallography : Resolve stereochemistry of the difluorocyclobutyl group and confirm dioxaborolane ring geometry (bond angles: ~120° for B-O) .

- HRMS (ESI-TOF) : Validate molecular formula (e.g., [M+Na]⁺ adducts) .

Advanced: How does the difluorocyclobutyl group influence reactivity in cross-coupling reactions?

Answer:

The 3,3-difluorocyclobutyl moiety introduces steric hindrance and electron-withdrawing effects:

- Steric effects : The rigid cyclobutane ring restricts rotation, potentially slowing transmetallation in Suzuki reactions. Optimize ligand choice (e.g., SPhos over PPh₃) to enhance turnover .

- Electronic effects : Fluorine atoms increase the electrophilicity of the adjacent methoxy group, improving oxidative addition with aryl halides. Monitor byproduct formation (e.g., protodeboronation) via HPLC .

Advanced: How can reaction yields be improved in large-scale syntheses?

Answer:

- Solvent optimization : Replace 1,4-dioxane with diglyme to reduce boiling point (safer at 85°C) while maintaining Pd catalyst activity .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) to separate boronic ester from pinacol byproducts .

- Inert conditions : Rigorous argon purging minimizes boronic acid hydrolysis (common side reaction in humid environments) .

Basic: What are the stability considerations for long-term storage?

Answer:

- Moisture sensitivity : Store at 0–6°C under argon in flame-sealed ampules. Desiccants (e.g., molecular sieves) prevent hydrolysis to boronic acid .

- Light sensitivity : Amber vials reduce photodegradation of the dioxaborolane ring (UV-Vis monitoring recommended) .

Advanced: How to resolve contradictory NMR data (e.g., unexpected splitting patterns)?

Answer:

- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal restricted rotation of the cyclobutyl group (e.g., coalescence temperature analysis in CDCl₃) .

- Impurity profiling : Use GC-MS or LC-MS to detect trace pinacol (m/z 142) or deboronated products. Repurify via recrystallization (hexane/EtOAc) .

Advanced: What computational methods predict regioselectivity in functionalization?

Answer:

- *DFT calculations (B3LYP/6-31G)**: Model the electron density of the boronic ester to predict electrophilic aromatic substitution sites. The para-methoxy group directs further substitution to the ortho position .

- Molecular docking : Simulate interactions with Pd catalysts to optimize ligand design for Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.